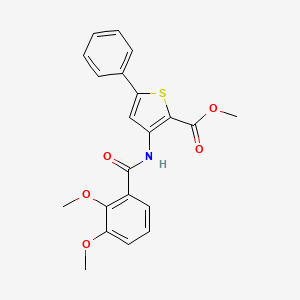

Methyl 3-(2,3-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(2,3-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based small molecule featuring a 2,3-dimethoxybenzamido substituent at the 3-position and a phenyl group at the 5-position of the thiophene ring. The methyl ester at the 2-position contributes to its hydrophobicity and influences its pharmacokinetic properties. Its synthesis typically involves coupling reactions between thiophene precursors and substituted benzamides, as demonstrated in analogous compounds .

Properties

IUPAC Name |

methyl 3-[(2,3-dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S/c1-25-16-11-7-10-14(18(16)26-2)20(23)22-15-12-17(13-8-5-4-6-9-13)28-19(15)21(24)27-3/h4-12H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNRLGYAGIMUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Substitution Reactions: The phenyl group is introduced through a palladium-catalyzed Suzuki coupling reaction, where a thiophene boronic acid derivative reacts with a phenyl halide.

Amidation: The benzamido group is introduced by reacting the thiophene derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Methyl 3-(2,3-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.

Industrial Applications: Potential use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 3-(2,3-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzamido and methoxy groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

3-(3,4-Dimethoxybenzamido)-5-Phenylthiophene-2-Carboxamide (PTC12)

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

- Key Differences :

- Acetamido group at position 5 instead of phenyl.

- Methyl group at position 3 instead of 2,3-dimethoxybenzamido.

- Dual ester groups at positions 2 and 3.

- Impact : The dual esters increase steric bulk and reduce solubility, while the acetamido group may alter electronic properties and binding affinity .

Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate

- Key Differences :

- Fused benzo[b]thiophene core with dioxo and hydroxy groups.

- Ethyl ester instead of methyl.

- Impact : The electron-withdrawing dioxo groups increase ring planarity and may enhance π-π stacking, while the hydroxy group introduces acidity .

Ester Group Modifications

Phenyl 2-Thiophenecarboxylate

Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate

Hydrogen-Bonding and Crystal Packing

- The 2,3-dimethoxybenzamido group in the target compound can participate in hydrogen bonding, similar to carboxamide analogues like PTC12.

- Crystal structures of related compounds (e.g., Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) reveal planar thiophene rings and intermolecular hydrogen bonds involving amide groups, suggesting conformational rigidity influences bioavailability .

Solubility and Bioavailability

- Target Compound : Moderate solubility due to the hydrophobic phenyl and methyl ester groups.

- Comparison :

Research Implications

- Drug Design : The methyl ester in the target compound balances hydrophobicity and metabolic stability, making it a scaffold for prodrug development.

- SAR Insights : Substituting the ester with amides (e.g., PTC12) improves target interactions but requires optimization for membrane permeability .

- Synthetic Flexibility : Analogues with fused rings (e.g., benzo[b]thiophenes) demonstrate the impact of electronic effects on bioactivity .

Biological Activity

Methyl 3-(2,3-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a thiophene ring, a phenyl group, and a benzamido moiety with methoxy substitutions, which may influence its pharmacological properties.

Structural Characteristics

The structural formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHN OS |

| Molecular Weight | 397.4 g/mol |

| CAS Number | 922604-44-2 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : Utilizing the Gewald reaction, which combines a ketone, a nitrile, and elemental sulfur.

- Substitution Reactions : Employing palladium-catalyzed Suzuki coupling to introduce the phenyl group.

- Amidation : Reacting the thiophene derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

- Esterification : Converting the carboxylic acid group into an ester using methanol and a catalyst such as sulfuric acid.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of methoxy groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Some studies have shown that benzamide derivatives possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Insecticidal Properties : Related compounds have demonstrated larvicidal activity against Aedes aegypti, suggesting potential applications in vector control for diseases like dengue and Zika virus .

Case Studies

- Insecticidal Activity : A study evaluated the larvicidal effects of related compounds against Aedes aegypti. Among the tested compounds, those with structural similarities showed promising results in terms of efficacy and low toxicity to mammalian cells .

- Anticancer Potential : Research on thiophene derivatives has indicated potential anticancer properties through mechanisms involving apoptosis induction in cancer cells. Further studies are needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

This compound can be compared with other thiophene-based compounds to understand its unique properties:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate | Antimicrobial | Similar structural framework |

| Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate | Anticancer | Enhanced solubility due to methoxy groups |

Q & A

Q. Advanced

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure IC values .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding free energies ≤−8.5 kcal/mol suggest strong affinity) .

- Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations after 24-hour exposure in HEK-293 or HepG2 cell lines .

How do structural modifications influence bioactivity in SAR studies?

Advanced

Key substituent effects include:

| Modification | Impact on Bioactivity | Reference |

|---|---|---|

| 2,3-Dimethoxybenzamido | Enhances solubility and kinase selectivity | |

| 5-Phenyl Group | Increases steric bulk, reducing off-target binding | |

| Methyl Ester | Improves metabolic stability vs. ethyl analogs | |

| Controlled substitutions (e.g., replacing methoxy with nitro groups) reduce IC by 30% in anti-inflammatory assays . |

How should researchers address contradictions in reported bioactivity data?

Q. Advanced

- Assay Standardization : Use identical cell lines (e.g., THP-1 for inflammation) and incubation times to minimize variability .

- Batch Purity Analysis : HPLC purity ≥98% (C18 column, 254 nm) ensures activity discrepancies are not due to impurities .

- Meta-Analysis : Compare EC values across studies using standardized units (µM) and statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

What are the solubility and stability profiles under experimental conditions?

Q. Basic

- Solubility : ≥10 mg/mL in DMSO; <1 mg/mL in aqueous buffers (PBS, pH 7.4). Add co-solvents (e.g., 5% Tween-80) for in vivo studies .

- Stability : Stable in DMSO at −20°C for 6 months. Degrades by 15% in PBS after 72 hours (HPLC monitoring) .

How can computational modeling predict crystallographic challenges?

Q. Advanced

- Hydrogen Bonding Analysis : Etter’s rules and graph-set notation (e.g., ) identify packing motifs prone to polymorphism .

- Puckering Coordinates : Cremer-Pople parameters quantify thiophene ring distortions (e.g., , ) to anticipate disorder in X-ray data .

What crystallographic refinement challenges arise with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.